5-[(2-Methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
5-[(2-Methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing sulfur and nitrogen atoms, and a methoxynaphthalene moiety, which is a naphthalene ring substituted with a methoxy group. The combination of these structural elements imparts distinct chemical and physical properties to the compound.
Preparation Methods
The synthesis of 5-[(2-Methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2-methoxynaphthaldehyde with a thiazolidinone derivative. One common synthetic route includes the reaction of 2-methoxynaphthaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to yield the desired thiazolidinone compound . The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the cyclization process.
Chemical Reactions Analysis
5-[(2-Methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazolidinone ring.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated that the compound may possess anticancer properties, making it a candidate for further investigation in cancer therapy.
Mechanism of Action
The mechanism of action of 5-[(2-Methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
5-[(2-Methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can be compared with other similar compounds, such as:
4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines: These compounds also contain a methoxynaphthalene moiety and have been studied for their anticancer activity as tubulin polymerization inhibitors.
(E)-2-{[(4-Methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol: This Schiff base compound shares the methoxynaphthalene structure and has been investigated for its anticorrosion properties.
The uniqueness of this compound lies in its thiazolidinone core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C15H11NO2S2 |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H11NO2S2/c1-18-12-7-6-9-4-2-3-5-10(9)11(12)8-13-14(17)16-15(19)20-13/h2-8H,1H3,(H,16,17,19) |
InChI Key |
YGHRMTBYJMUQLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)NC(=S)S3 |
Origin of Product |
United States |
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